molecular formula C21H18FN5O3S B2819386 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 852437-44-6

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No. B2819386
CAS RN: 852437-44-6
M. Wt: 439.47
InChI Key: ZIVJZBBOBYOAIV-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Optoelectronics

This compound has been investigated as a novel rigid electron acceptor in organic electronics. Specifically, it serves as a building block for constructing D-A (donor-acceptor) star-shaped derivatives based on tris[1,2,4]triazolo[1,3,5]triazine. Two notable derivatives are:

Kinase Inhibition

The compound has been explored for its potential as a c-Met kinase inhibitor. A series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed, and their inhibitory activity against c-Met kinase was evaluated .

Medicinal Chemistry

Interaction studies have revealed that this compound interacts with DNA, suggesting its potential as an anticancer agent. Specifically, novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7) .

Energetic Materials

The compound’s thermostability has been investigated in comparison to other energetic materials. It exhibits remarkable thermal stability and low impact and friction sensitivities .

properties

IUPAC Name

2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-29-16-7-6-13(10-17(16)30-2)21-25-24-18-8-9-20(26-27(18)21)31-12-19(28)23-15-5-3-4-14(22)11-15/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVJZBBOBYOAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-fluorophenyl)acetamide

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